molecular formula C20H23N5O3 B2750244 8-(4-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877810-34-9

8-(4-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2750244
CAS No.: 877810-34-9
M. Wt: 381.436
InChI Key: JQKDKIQYVGHOEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
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Scientific Research Applications

Analytical Methodologies

  • High-performance liquid chromatography (HPLC) has been employed for the determination of plasma and urine levels of new anti-inflammatory agents featuring methoxyphenyl components. This method compares ultraviolet and electrochemical detection modes, highlighting the oxidation mechanisms within these molecules, which may be applicable to studying the metabolism and pharmacokinetics of similar compounds (Krause, 1981).

Cardiovascular Research

  • Several studies have focused on the hemodynamic effects of compounds like AR-L 115 BS, which shares a partial structural similarity with the imidazo purine class. These compounds have been shown to possess cardioprotective properties, including reducing preload and increasing cardiac output, which could imply potential research applications of related compounds in cardiovascular diseases (Nebel et al., 1981).

Neurological Disorders

  • Research into neurological impacts of compounds structurally related to imidazo purines has explored their effects on dopamine and serotonin metabolism, providing insights into potential applications in studying neurodegenerative diseases or psychiatric disorders. For instance, studies on the metabolism of certain catecholamines in different clinical populations could inform the development of treatments for conditions like schizophrenia or depression (Maas et al., 1993).

Metabolic Research

  • Imidazole propionate, a metabolite produced by gut microbiota from histidine, which is structurally similar to parts of the compound , has been linked to impaired insulin signaling. This indicates potential research applications in understanding the microbiota-gut-brain axis and its impact on metabolic diseases like type 2 diabetes (Koh et al., 2018).

Environmental and Endocrine Disruptors

  • Studies have also focused on the detection of phenolic endocrine-disrupting chemicals (EDCs) in various biological samples, highlighting the ubiquity and potential health impacts of these compounds. Such research underscores the importance of understanding the environmental persistence and biological effects of synthetic compounds, including their hormonal activities and implications for human health (Shekhar et al., 2017).

Properties

IUPAC Name

6-(4-methoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-6-11-23-18(26)16-17(22(4)20(23)27)21-19-24(12(2)13(3)25(16)19)14-7-9-15(28-5)10-8-14/h7-10H,6,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKDKIQYVGHOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=C(C=C4)OC)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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